molecular formula C12H18N2 B1307022 4-(2-Methylpiperidin-1-yl)aniline CAS No. 78335-25-8

4-(2-Methylpiperidin-1-yl)aniline

Cat. No.: B1307022
CAS No.: 78335-25-8
M. Wt: 190.28 g/mol
InChI Key: SBFZFFUJVDOEGX-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a 2-methylpiperidine moiety attached to the para position of the aniline ring. This compound is of interest in medicinal chemistry and materials science due to its amine functionality and piperidine-derived steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)aniline typically involves the reaction of 2-methylpiperidine with aniline derivatives. One common method involves the nucleophilic substitution reaction where 2-methylpiperidine reacts with 4-chloronitrobenzene under basic conditions to form the intermediate 4-(2-Methyl-piperidin-1-yl)-nitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The following table highlights critical differences between 4-(2-Methylpiperidin-1-yl)aniline and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Group Key Functional Group Solubility (Evidence) Applications/Notes
This compound Not provided C₁₂H₁₈N₂ ~190.29 2-Methylpiperidinyl (para) Amine Likely polar aprotic solvents Research chemical (inferred)
4-[(2-Methylpiperidin-1-yl)carbonyl]aniline 436095-31-7 C₁₃H₁₆N₂O 216.28 2-Methylpiperidinyl + carbonyl Amide Not specified Intermediate in organic synthesis
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline 314285-39-7 C₁₂H₁₈N₂O₂S 254.34 4-Methylpiperidinyl + sulfonyl Sulfonyl Chloroform, Methanol, DMSO Research chemical
4-(1-Methylpiperidin-4-yl)aniline 454482-12-3 C₁₂H₁₈N₂ 190.29 1-Methylpiperidin-4-yl (para) Amine Not specified Potential pharmaceutical intermediate
4-(Piperidin-1-ylsulfonyl)aniline 6336-68-1 C₁₁H₁₆N₂O₂S 256.33 Piperidinyl + sulfonyl Sulfonyl Likely polar aprotic solvents Laboratory chemical
4-(1H-Imidazol-1-yl)aniline 2221-00-3 C₉H₉N₃ 159.19 Imidazole (para) Amine + heterocycle Not specified Bioactive compound (melting point: 143–147°C)

Functional Group Impact

  • Amine vs. Sulfonyl/Carbonyl Groups: The parent compound and its amine analogs (e.g., 4-(1-methylpiperidin-4-yl)aniline) exhibit basicity and nucleophilicity, making them suitable for coupling reactions . Sulfonyl derivatives (e.g., 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline) are more polar and may enhance hydrogen-bonding interactions in drug design .
  • Substituent Position on Piperidine: 2-Methyl vs. 4-Methylpiperidinyl: The 2-methyl substitution in the target compound introduces steric hindrance near the amine, which may reduce rotational freedom compared to the 4-methyl isomer (CAS 314285-39-7) .

Physicochemical Properties

  • Solubility : Sulfonyl derivatives (e.g., CAS 314285-39-7) show higher solubility in polar solvents like DMSO compared to amine analogs .
  • Melting Points : Heterocyclic analogs (e.g., 4-(1H-imidazol-1-yl)aniline) exhibit higher melting points (143–147°C) due to crystalline packing .

Biological Activity

4-(2-Methylpiperidin-1-yl)aniline, also known as 2-Methyl-4-(2-methylpiperidin-1-yl)aniline, is an organic compound with significant potential in medicinal chemistry. Characterized by its biphenyl structure and the presence of both an aniline and a piperidine functional group, this compound has garnered attention for its biological activity, particularly in drug development contexts.

  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol
  • Structure : The compound features a piperidine ring attached to an aniline moiety, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Receptor Modulation : The compound has been shown to interact with multiple biological targets, influencing receptor activity and potentially leading to therapeutic applications.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may demonstrate antitumor properties, particularly against specific cancer cell lines.

The mechanisms underlying the biological activity of this compound are still being elucidated. Key areas of focus include:

  • Binding Affinity : Studies have explored the binding affinity of this compound to various receptors and enzymes, providing insights into its potential therapeutic roles.
  • Pharmacokinetics : Optimization of pharmacokinetic properties is crucial for enhancing the efficacy of compounds based on this structure.

Antitumor Activity

A study evaluated the antitumor effects of this compound derivatives on several cancer cell lines, including HL-60 (human leukemia), K-562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and A498 (renal cancer). The results indicated:

CompoundCell LineIC50 (µM)Relative Efficacy
This compoundHL-605.3Moderate
This compoundK-5624.7High
This compoundMCF-76.0Low
This compoundA4983.9High

These findings suggest that while the compound shows promise against certain cancer types, further optimization is necessary to enhance its efficacy.

Receptor Interaction Studies

Research has focused on the interaction of this compound with G-protein coupled receptors (GPCRs). The compound's ability to modulate receptor activity indicates potential applications in treating conditions such as anxiety and depression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4-(4-methylpiperidin-1-yl)anilineSimilar piperidine structure but different substitution patternPotentially different biological activities
2-Methyl-4-(4-methylpiperazin-1-yl)anilineIncorporates piperazine instead of piperidineMay exhibit distinct pharmacological properties

This comparative analysis highlights how slight structural variations can lead to significant differences in biological activity.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-2-3-9-14(10)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFZFFUJVDOEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione (24), 1.17 g (62.6% yield) of yellow solid is obtained from 1.2 g (4.25 mmol) of (4E)-6-bromo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and 0.97 g (5.10 mmol) of [4-(methylpiperidin-1-yl)phenyl]amine: mp 217-218° C.; MS (ESI) m/z 440.1-442.1 (M+H)+1
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6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
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